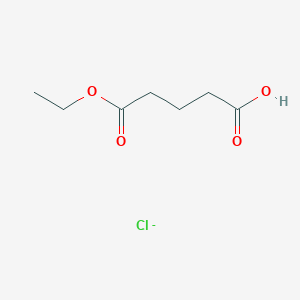
Glutaric acid monoethyl ester chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaric acid monoethyl ester chloride is a chemical compound with the molecular formula C7H12O4This compound is characterized by its clear liquid form, which can range in color from colorless to yellow . It is commonly used in various chemical synthesis processes due to its unique properties.
Méthodes De Préparation
The synthesis of Glutaric acid monoethyl ester chloride typically involves the esterification of glutaric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through distillation .
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Glutaric acid monoethyl ester chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form glutaric acid.
Reduction: Reduction reactions can convert it into 5-ethoxy-5-hydroxypentanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia .
Applications De Recherche Scientifique
Glutaric acid monoethyl ester chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Glutaric acid monoethyl ester chloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of glutaric acid and ethanol. These products can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Glutaric acid monoethyl ester chloride can be compared with other similar compounds such as:
- Dimethyl succinate
- Diethyl glutarate
- Monoethyl succinate
These compounds share similar ester functional groups but differ in their specific chemical structures and properties. For example, dimethyl succinate has two methyl ester groups, while this compound has an ethoxy group and a carboxylic acid group .
Propriétés
Formule moléculaire |
C7H12ClO4- |
|---|---|
Poids moléculaire |
195.62 g/mol |
Nom IUPAC |
5-ethoxy-5-oxopentanoic acid;chloride |
InChI |
InChI=1S/C7H12O4.ClH/c1-2-11-7(10)5-3-4-6(8)9;/h2-5H2,1H3,(H,8,9);1H/p-1 |
Clé InChI |
PBNLDFDWDJGXBT-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CCCC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















